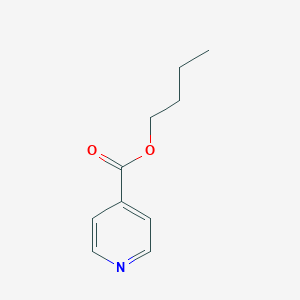
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione, also known as Menadione, is a synthetic compound that belongs to the family of naphthoquinones. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione is complex and involves several pathways. It is a potent inducer of oxidative stress and can generate reactive oxygen species (ROS) in cells. This compound can also inhibit the activity of complex I and complex III of the mitochondrial electron transport chain, leading to the production of ROS. Additionally, this compound can induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on cells. It can induce oxidative stress, DNA damage, and cell cycle arrest. This compound can also activate the p53 pathway and induce apoptosis. In addition, this compound has been shown to inhibit the growth of various cancer cells and to have antimicrobial activity against several pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has several advantages for lab experiments. It is a stable and easily available compound that can be synthesized using various methods. This compound is also a potent inducer of oxidative stress and can generate ROS in cells, making it a useful tool for studying the redox status of cells. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione. One direction is to investigate its potential as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cells, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another direction is to explore its potential as an antimicrobial agent. This compound has been shown to have antimicrobial activity against several pathogens, and further studies are needed to determine its mechanism of action and efficacy against other pathogens. Additionally, this compound can be used as a probe to study the redox status of cells and to investigate the mechanism of action of various drugs. Further research is needed to explore its potential applications in these areas.
Conclusion
This compound is a synthetic compound that has been extensively used in scientific research due to its unique properties and potential applications. It can be synthesized using various methods and has been studied for its antioxidant, anticancer, and antimicrobial activities. This compound has several biochemical and physiological effects on cells and can induce oxidative stress, DNA damage, and cell cycle arrest. It has advantages and limitations for lab experiments and has several future directions for research, including its potential as an anticancer and antimicrobial agent and its use as a probe to study the redox status of cells.
Synthesemethoden
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can be synthesized using various methods, including the oxidation of 2-methoxy-1,4-naphthoquinone and the condensation of 3-acetyl-2,5-dimethoxy-1,4-benzoquinone with 2,4-pentanedione. The most common method is the oxidation of 2-methoxy-1,4-naphthoquinone with potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its antioxidant, anticancer, and antimicrobial activities. This compound has also been used as a probe to study the redox status of cells and to investigate the mechanism of action of various drugs.
Eigenschaften
| 14090-52-9 | |
Molekularformel |
C14H12O7 |
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
3-acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O7/c1-5(15)8-12(17)9-6(20-2)4-7(21-3)11(16)10(9)14(19)13(8)18/h4,16-17H,1-3H3 |
InChI-Schlüssel |
DWJPLMXOBLCQRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)O)C(=O)C1=O)O |
Kanonische SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)O)C(=O)C1=O)O |
Synonyme |
2-Acetyl-3,5-dihydroxy-6,8-dimethoxy-1,4-naphthoquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



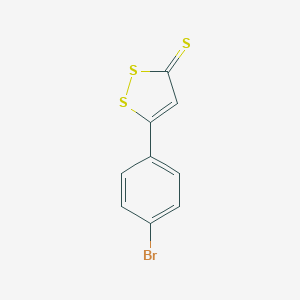
![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)

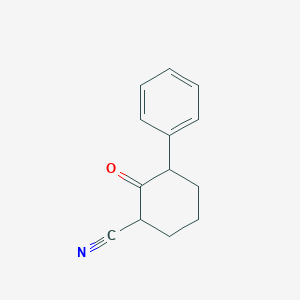
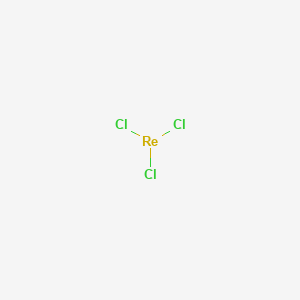


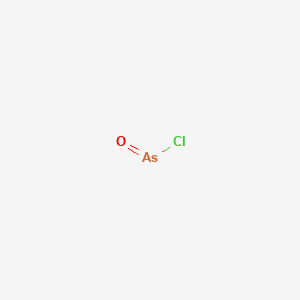


![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)
